3,4-Dihydroxy-5-methylfuran-2(5H)-one

Description

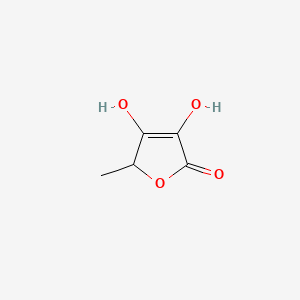

3,4-Dihydroxy-5-methylfuran-2(5H)-one (CAS No. 3566-57-2) is a cyclic γ-lactone derivative with a furanone core substituted with hydroxyl groups at positions 3 and 4 and a methyl group at position 5. Its molecular formula is C₅H₆O₄, and it is characterized by a polar, oxygen-rich structure due to the presence of two hydroxyl groups and a ketone functionality.

Structure

2D Structure

Properties

IUPAC Name |

3,4-dihydroxy-2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEPVSZWYGTTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957044 | |

| Record name | 4,5-Dihydroxy-2-methylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3566-57-2 | |

| Record name | 2(5H)-Furanone, 3,4-dihydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-2-methylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-5-methylfuran-2(5H)-one can be achieved through several methods. One common approach involves the oxidation of 5-methylfuran-2(3H)-one using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically requires an acidic or basic medium to facilitate the oxidation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 5-methylfuran-2(3H)-one using metal catalysts such as palladium or platinum. This method allows for higher yields and more efficient production compared to traditional chemical oxidation methods.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and metal catalysts (e.g., palladium, platinum).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Alcohols and alkanes.

Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

Food Industry Applications

Flavoring Agent

3,4-Dihydroxy-5-methylfuran-2(5H)-one is widely recognized for its use as a flavoring agent in the food industry. Its sweet and fruity aroma makes it an attractive additive in various food products, enhancing their sensory profiles. Regulatory bodies have deemed it safe for consumption at specified concentrations, allowing its use in both human food and animal feed .

Concentration Guidelines

- Poultry and Pigs : Safe at concentrations of 0.05 mg/kg feed.

- Cattle and Salmonids : Safe at concentrations of 0.08 mg/kg feed.

These guidelines ensure that the compound can be used without adverse effects on health or the environment .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antioxidant Properties : The compound may help mitigate oxidative stress by neutralizing free radicals.

- Potential Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further exploration in food preservation and health applications .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various chemical methods, including:

- Starting Materials : It can be synthesized from simpler furan derivatives or through specific organic reactions that introduce hydroxyl and methyl groups into the furan ring structure.

Case Study 1: Flavor Profile Enhancement

A study conducted on various food products demonstrated that the addition of this compound significantly improved flavor acceptance among consumers. Sensory evaluation tests showed a marked preference for products containing this compound compared to those without it.

Case Study 2: Antioxidant Activity

Research published in a peer-reviewed journal highlighted the antioxidant capacity of furanones, including this compound. The study utilized DPPH assay methods to quantify the radical-scavenging activity, indicating that this compound could be beneficial in formulations aimed at reducing oxidative damage in cells.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Food Industry | Flavoring agent | Safe at specified concentrations |

| Cosmetics | Fragrance component | Potential antioxidant properties |

| Biological Research | Antioxidant and antimicrobial studies | Emerging research area |

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-5-methylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular processes that involve electron transfer.

Comparison with Similar Compounds

(a) 3,4-Diphenyl-5H-furan-2-one (C₁₆H₁₂O₂)

- Structural Differences : Bulky phenyl substituents at positions 3 and 4 replace hydroxyl groups, drastically increasing lipophilicity.

- Reactivity : The electron-rich aromatic rings enable π-π stacking, making this compound suitable for materials science applications. Unlike the target compound, it lacks hydrogen-bonding capacity.

(b) 3,4-Dichloro-5-hydroxyfuran-2(5H)-one (Mucochloric acid)

(c) 5-Hydroxy-4-methylfuran-2(5H)-one (C₅H₆O₃)

(d) 5-Methylene-2(5H)-furanone (C₅H₄O₂)

Biological Activity

3,4-Dihydroxy-5-methylfuran-2(5H)-one, also known as maple furanone, is a naturally occurring compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₆O₄ and is characterized by a furan ring with two hydroxyl groups and a methyl group. Its structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. The antioxidant activity is comparable to that of well-known antioxidants such as ascorbic acid .

Anticancer Effects

Several studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies revealed that at certain concentrations, it can significantly reduce the viability of cancer cells while sparing normal cells .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against a range of pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting growth and biofilm formation. This property suggests potential applications in food preservation and as a natural preservative in various industries .

Cellular Interactions

The compound interacts with multiple cellular targets, influencing various biochemical pathways. It is known to modulate signaling pathways associated with inflammation and oxidative stress response. For example, it can activate nuclear factor erythroid 2-related factor 2 (Nrf2), leading to enhanced expression of antioxidant enzymes .

Molecular Mechanisms

At the molecular level, this compound can inhibit enzymes involved in reactive oxygen species (ROS) production. This inhibition reduces oxidative stress within cells and may contribute to its anticancer effects by promoting apoptosis in malignant cells while protecting normal cells from damage .

Case Studies

- Cytotoxicity in Cancer Cells : A study investigating the effects of this compound on MCF-7 breast cancer cells reported an IC50 value indicating significant cytotoxicity at micromolar concentrations. The mechanism was linked to cell cycle arrest at the G0/G1 phase .

- Antioxidant Efficacy : In a comparative study, the antioxidant capacity of this compound was evaluated against standard antioxidants using DPPH and ABTS assays. Results indicated that it possesses comparable efficacy in scavenging free radicals.

Data Summary

Q & A

Q. What are the optimal synthetic routes for 3,4-Dihydroxy-5-methylfuran-2(5H)-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound often involves cyclization of hydroxylated precursors or oxidative lactonization of diols. For example, halogenated analogs like 3,4-dibromofuran-2(5H)-one are synthesized via cyclization under acidic conditions . Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may degrade sensitive functional groups.

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity in furanone formation .

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize intermediates and reduce side reactions .

Methodological optimization should prioritize yield (≥70%) and purity (≥95% by HPLC), validated via spectroscopic techniques .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Assign hydroxyl (δ 4.8–5.2 ppm) and methyl protons (δ 1.2–1.5 ppm). The carbonyl (C=O) resonance appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and lactone carbonyl (1740–1760 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns for structural confirmation .

Q. How does the stereochemistry of this compound impact its biological activity, and what methods validate its configuration?

The (R)-configuration at C5 and (S)-configuration at the dihydroxyethyl sidechain (as in ascorbate analogs) are critical for redox activity . Validation methods include:

- X-ray crystallography : Resolves absolute configuration via heavy-atom derivatives .

- Circular Dichroism (CD) : Detects Cotton effects in chiral centers .

Steric hindrance from the methyl group modulates interactions with enzymes like AMPK, affecting antioxidant efficacy .

Advanced Research Questions

Q. What contradictory findings exist regarding the antioxidant mechanisms of this compound, and how can researchers reconcile these discrepancies?

- Pro-oxidant vs. Antioxidant Activity : At high concentrations (>100 µM), the compound may generate reactive oxygen species (ROS) via Fenton-like reactions, contradicting low-dose antioxidant effects .

- Cell-Type Specificity : Apoptosis induction in cancer cells (e.g., HCT-116) via ROS modulation contrasts with cytoprotection in normal cells .

Resolution : Use dose-response assays (0.1–200 µM) and ROS probes (e.g., DCFH-DA) to delineate context-dependent mechanisms .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments, and what experimental validations are critical?

- DFT Calculations : Predict electrophilic sites (e.g., C3/C4 hydroxyls) prone to nucleophilic attack. The methyl group at C5 sterically shields C2, reducing reactivity .

- Kinetic Isotope Effects (KIE) : Validate predicted reaction pathways (e.g., hydroxyl group deprotonation) using deuterated analogs .

- In Silico Docking : Simulate binding to targets like AMPK, identifying key hydrogen bonds (e.g., O3–Arg151) .

Q. What strategies optimize the regioselective functionalization of this compound for targeted bioactivity?

- Protecting Groups : Temporarily mask hydroxyls with acetyl or TMS groups to direct substitution at C5 .

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-phosphates) to install stereocenters during derivatization .

- Biological Screening : Prioritize derivatives with IC₅₀ < 10 µM in cancer cell lines (e.g., PC-3) and low toxicity (LD₅₀ > 1 mM) in normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.